molecular formula C10H19NO2 B8507966 3,3-Diethyl-5,5-dimethylmorpholin-2-one

3,3-Diethyl-5,5-dimethylmorpholin-2-one

Cat. No. B8507966
M. Wt: 185.26 g/mol
InChI Key: YSLQIELHSIUJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06664353B2

Procedure details

120 g (3 mol) of finely ground sodium hydroxide are added, with stirring, to a solution of 53.5 g (0.6 mol) of 2-amino-2-methylpropanol and 73 ml (0.9 mol) of chloroform in 635 ml (6 mol) of diethylketone at 5-10° C. The reaction mixture is stirred at room temperature for 16 hours and is then filtered. The solid is made into a slurry with 2×350 ml of methanol and filtered. The filtrates are concentrated to dryness by evaporation in a rotary evaporator and the residue is charged with 200 ml of 32% hydrochloric acid and 100 ml of water and refluxed for 6 hours. Subsequently, 600 ml of toluene are added and the water is completely removed by distillation in a water separator. 91 ml (0.66 mol) of triethylamine are then added dropwise to the toluene solution and the mixture is refluxed for another 6 hours. The precipitated triethylamine hydrochloride is removed by filtration and the filtrate is subjected to distillation at 123-127° C./20 mbar, giving compound (207) in the form of a colourless liquid, yield 63.7 g (57%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step Two
Quantity
73 mL
Type
reactant
Reaction Step Two
Quantity
635 mL
Type
reactant
Reaction Step Two
Quantity
91 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][C:4]([CH3:8])([CH3:7])[CH2:5][OH:6].C(Cl)(Cl)Cl.C(C(CC)=[O:16])C.C(N(CC)CC)C.[C:26]1([CH3:32])[CH:31]=[CH:30]C=[CH:28][CH:27]=1>>[CH2:31]([C:26]1([CH2:27][CH3:28])[C:32](=[O:16])[O:6][CH2:5][C:4]([CH3:8])([CH3:7])[NH:3]1)[CH3:30] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
53.5 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
73 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
635 mL
Type
reactant
Smiles
C(C)C(=O)CC
Step Three
Name
Quantity
91 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is then filtered
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates are concentrated to dryness by evaporation in a rotary evaporator
ADDITION
Type
ADDITION
Details
the residue is charged with 200 ml of 32% hydrochloric acid and 100 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
Subsequently, 600 ml of toluene are added
CUSTOM
Type
CUSTOM
Details
the water is completely removed by distillation in a water separator
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for another 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The precipitated triethylamine hydrochloride is removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate is subjected to distillation at 123-127° C./20 mbar

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)C1(NC(COC1=O)(C)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.